molecular formula C21H19ClN2O4S B4953927 N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide

N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide

Cat. No.: B4953927
M. Wt: 430.9 g/mol
InChI Key: BRPAMVCLIIYURK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a sulfamoyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide typically involves multiple steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 2-chlorophenylamine with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with 2-methylphenylsulfonyl chloride in the presence of a base like triethylamine.

    Final Assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide: can be compared with other phenoxyacetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-15-6-2-4-8-19(15)24-29(26,27)17-12-10-16(11-13-17)28-14-21(25)23-20-9-5-3-7-18(20)22/h2-13,24H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPAMVCLIIYURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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